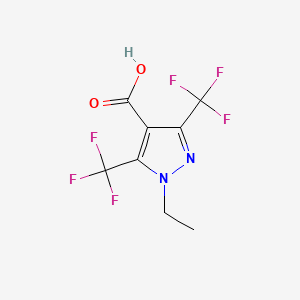
3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1214383-87-5 . It has a molecular weight of 242 .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular formula of 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine is C6H3BrF3NO . The InChI code is 1S/C6H3BrF3NO/c7-3-1-2-4 (12)11-5 (3)6 (8,9)10/h1-2H, (H,11,12) .Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
The molecular weight of 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine is 241.99 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 0 . The Exact Mass is 240.93501 g/mol and the Monoisotopic Mass is also 240.93501 g/mol . The Topological Polar Surface Area is 29.1 Ų .Scientific Research Applications
Agrochemicals
The TFMP derivatives are extensively used in the agrochemical industry for the protection of crops from pests . The introduction of fluazifop-butyl marked the beginning of TFMP derivatives in the market, and since then, over 20 new TFMP-containing agrochemicals have been developed . The high demand for these derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), is attributed to their effectiveness as intermediates in synthesizing crop-protection products .
Pharmaceuticals
Several TFMP derivatives have found applications in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been approved, and many candidates are currently undergoing clinical trials . These compounds’ biological activities are believed to stem from the unique combination of the fluorine atom’s properties and the pyridine moiety .
Veterinary Medicine
In veterinary medicine , two products containing TFMP derivatives have been granted market approval. The incorporation of TFMP in veterinary drugs is likely due to its impact on enhancing the efficacy and stability of the active ingredients .
Synthesis of Fungicides
TFMP derivatives have shown higher fungicidal activity compared to other derivatives. For instance, 2,3,5-DCTF is utilized in the synthesis of fluazinam, serving as a building block for condensation processes . This highlights the role of TFMP derivatives in developing new and more effective fungicides.
Drug Development
The trifluoromethyl group, a component of TFMP, is a common feature in FDA-approved drugs. Over the past 20 years, 19 FDA-approved drugs have included the TFM group as one of the pharmacophores . The presence of this group in drug molecules can significantly influence their pharmacological activities.
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, depending on the specific derivative and its application .
Mode of Action
Trifluoromethylpyridines are thought to exert their effects through the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety . The exact interaction with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Trifluoromethylpyridines are known to interfere with various biochemical processes, such as respiration , but the specific pathways affected by this compound would depend on its biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine . Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and exerts its effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-1-2-4(12)11-5(3)6(8,9)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFWXIMKNYWQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858624 | |
| Record name | 5-Bromo-6-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine | |
CAS RN |
1214383-87-5 | |
| Record name | 5-Bromo-6-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




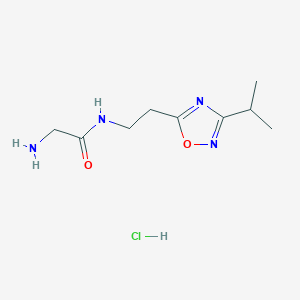
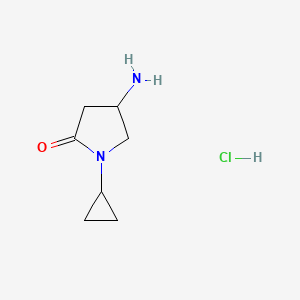
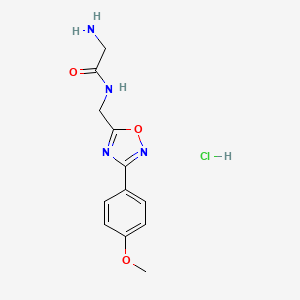
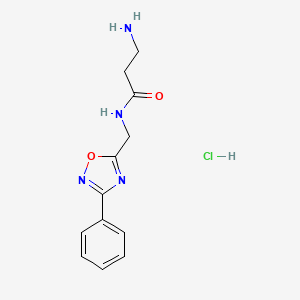
![tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate](/img/structure/B1377825.png)
![4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide](/img/structure/B1377826.png)
![Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377827.png)

![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1377830.png)
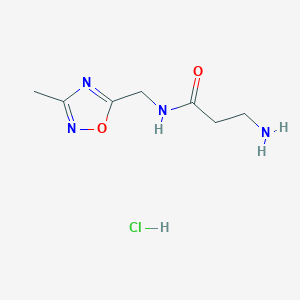
![3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377834.png)
![N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1377840.png)
